PKI-402

Catalog No.
S548413
CAS No.
1173204-81-3
M.F
C29H34N10O3
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PKI-402

CAS Number

1173204-81-3

Product Name

PKI-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Description

The exact mass of the compound 1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea is 570.28154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Here's what we can glean based on the compound's structure:

  • Chemical Structure Analysis: The molecule contains several functional groups that might be of interest for researchers. These include:
    • Triazolopyrimidine ring: This moiety is found in various kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways [].
    • Morpholine ring: This group is present in many bioactive molecules with diverse pharmacological properties [].
    • Methylpiperazine ring: This ring structure is also found in some medications, affecting various biological processes [].
    • Urea linkage: Urea groups are common in medicinal chemistry, often forming the core structure of various drugs [].

Further Research Directions

Given the lack of specific information, here are some potential research directions for this compound:

  • Kinase Inhibition Assay: Based on the triazolopyrimidine ring, researchers could investigate if the compound inhibits the activity of specific kinases. This could be a starting point for exploring its potential as an anti-cancer agent [].
  • In Vitro and In Vivo Studies: Further studies are needed to assess the compound's effects on cells and living organisms. This would involve in vitro (laboratory) and in vivo (animal) experiments to determine its potential therapeutic effects and any side effects.
  • Medicinal Chemistry Optimization: If the compound shows promising initial results, medicinal chemists could modify its structure to improve its potency, selectivity, and overall drug-like properties.

PKI-402 is a selective and reversible inhibitor targeting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This compound exhibits potent antitumor activity, particularly against human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues. Its chemical structure is characterized by an intricate arrangement that facilitates its binding to the ATP-binding site of these kinases, effectively blocking their activity and disrupting critical signaling pathways involved in cancer progression .

, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The synthesis and reactions involving PKI-402 utilize a range of reagents, including oxidizing agents, reducing agents, and nucleophiles. Optimal reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired transformations .

Major Products Formed

The reactions can yield various derivatives of PKI-402, which may exhibit distinct biological activities and properties.

PKI-402 demonstrates significant biological activity by inhibiting the phosphorylation of proteins involved in critical signaling pathways. Specifically, it disrupts the phosphorylation of Akt at threonine 308, leading to decreased cell survival and proliferation. The compound also induces apoptosis through the mitochondrial pathway by triggering the degradation of Mcl-1 via autophagy. This mechanism highlights its potential as a therapeutic agent against various cancers .

Synthetic Routes and Reaction Conditions

Industrial Production Methods

For industrial applications, the laboratory synthesis must be scaled up while ensuring the consistency and purity of PKI-402. This involves optimizing reaction conditions and implementing rigorous quality control measures to meet industry standards.

PKI-402 has diverse applications in scientific research:

  • Chemistry: Serves as a tool compound for studying phosphatidylinositol 3-kinase and mammalian target of rapamycin signaling pathways.
  • Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.
  • Medicine: Explored as a potential therapeutic agent for cancers such as breast cancer, gliomas, pancreatic cancer, and non-small cell lung cancer.
  • Industry: Utilized in developing new cancer therapies and as a reference compound in drug discovery .

PKI-402 has been shown to interact with various enzymes and proteins within the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. Its binding to these targets leads to significant alterations in downstream signaling processes, particularly affecting protein expression related to cell survival and apoptosis. Studies indicate that PKI-402 effectively inhibits multiple isoforms of class I phosphatidylinositol 3-kinases with varying potencies .

Several compounds share structural or functional similarities with PKI-402. Below is a comparison highlighting their unique characteristics:

Compound NameTargetActivityUnique Features
PKI-587Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorStronger potency against specific tumor types
DS7423Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorEnhanced blood-brain barrier penetration
GDC-0941Class I phosphatidylinositol 3-kinasesAntitumorSelective for specific isoforms
BEZ235Class I phosphatidylinositol 3-kinases/mammalian target of rapamycinAntitumorDual inhibition with different pharmacokinetics

PKI-402 stands out due to its dual inhibition mechanism targeting both class I phosphatidylinositol 3-kinases and mammalian target of rapamycin, making it a potent candidate for cancer therapies that require modulation of these critical pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

570.28153498 g/mol

Monoisotopic Mass

570.28153498 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

UNII

A5XSH56P2N

Wikipedia

PKI 402

Dates

Modify: 2023-08-15
1: Mallon R, Hollander I, Feldberg L, Lucas J, Soloveva V, Venkatesan A, Dehnhardt C, Delos Santos E, Chen Z, Dos Santos O, Ayral-Kaloustian S, Gibbons J. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Mol Cancer Ther. 2010 Apr;9(4):976-84. doi: 10.1158/1535-7163.MCT-09-0954. Epub 2010 Apr 6. PubMed PMID: 20371716.
2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

Explore Compound Types